molecular formula C17H14FN3O2S B228581 2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one

2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one

Cat. No. B228581
M. Wt: 343.4 g/mol
InChI Key: LCZCGHKHOCLEOP-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is a thiazole derivative that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one is not fully understood. However, studies have suggested that this compound works by inhibiting the proliferation of cancer cells and inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one has various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been shown to induce the expression of various genes involved in apoptosis and cell cycle regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.

Future Directions

There are several future directions related to 2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one. One of the most promising directions is the development of this compound as a potential anti-cancer drug. Further studies are needed to determine the optimal dosage, administration route, and toxicity profile of this compound. Additionally, studies are needed to investigate the potential use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Finally, studies are needed to investigate the potential use of this compound in other scientific research applications, such as the treatment of other diseases or the development of new drugs.

Synthesis Methods

2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one can be synthesized using various methods. One of the most commonly used methods is the reaction of 4-fluoroaniline with 4-formylbenzoic acid in the presence of thionyl chloride to form 4-(4-fluorobenzylidene)aminobenzoic acid. This compound is then reacted with thiosemicarbazide to form 2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one.

Scientific Research Applications

2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

Molecular Formula

C17H14FN3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one

InChI

InChI=1S/C17H14FN3O2S/c18-14-7-5-12(6-8-14)10-23-15-4-2-1-3-13(15)9-19-21-17-20-16(22)11-24-17/h1-9H,10-11H2,(H,20,21,22)/b19-9+

InChI Key

LCZCGHKHOCLEOP-DJKKODMXSA-N

Isomeric SMILES

C1C(=O)N=C(S1)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)F

SMILES

C1C(=O)N=C(S1)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)F

Canonical SMILES

C1C(=O)N=C(S1)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)F

Origin of Product

United States

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